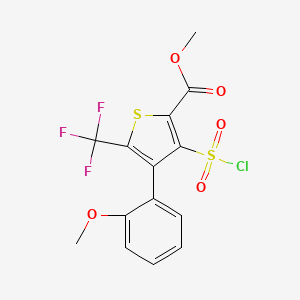
3-Chlorosulfonyl-4-(2-methoxy-phenyl)-5-trifluoro-methyl-thiophene-2-carboxylic acid methyl ester
Vue d'ensemble
Description
3-Chlorosulfonyl-4-(2-methoxy-phenyl)-5-trifluoro-methyl-thiophene-2-carboxylic acid methyl ester is a useful research compound. Its molecular formula is C14H10ClF3O5S2 and its molecular weight is 414.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Chlorosulfonyl-4-(2-methoxy-phenyl)-5-trifluoro-methyl-thiophene-2-carboxylic acid methyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Chlorosulfonyl-4-(2-methoxy-phenyl)-5-trifluoro-methyl-thiophene-2-carboxylic acid methyl ester including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Derivative Formation
- This compound has been involved in synthesis processes, such as the formation of benzo[b] thiophene derivatives and thiophene-2-carboxylic acids. These processes include decarboxylation and esterification, contributing to the development of various heterocyclic compounds (Campaigne & Abe, 1975).
Agricultural Chemistry
- In agricultural chemistry, similar compounds have been used in the synthesis of herbicides like thifensulfuron-methyl. The process involves chlorination, mercaptoacetic acid reactions, and cyclization to form complex esters, showcasing the utility of thiophene derivatives in agricultural applications (Zhou Xin-jia, 2014).
Organometallic Chemistry
- In organometallic chemistry, such compounds are used as intermediates in synthesizing functionalized ligands. These processes involve complex reactions like saponification, reduction, and phase transfer reactions, demonstrating the compound's role in creating specialized organometallic structures (Stößel et al., 1996).
Material Science
- In material science, structurally similar compounds have been used to create materials like fullerene derivatives, which are significant in the development of photovoltaic solar cells. This illustrates the compound's relevance in advanced material synthesis and renewable energy technologies (Zhao et al., 2010).
Propriétés
IUPAC Name |
methyl 3-chlorosulfonyl-4-(2-methoxyphenyl)-5-(trifluoromethyl)thiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClF3O5S2/c1-22-8-6-4-3-5-7(8)9-11(25(15,20)21)10(13(19)23-2)24-12(9)14(16,17)18/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKVOJIAXIGWLTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=C(SC(=C2S(=O)(=O)Cl)C(=O)OC)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClF3O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chlorosulfonyl-4-(2-methoxy-phenyl)-5-trifluoro-methyl-thiophene-2-carboxylic acid methyl ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[2-(2,5-Difluorophenyl)-1,3-thiazol-4-yl]-2-methylpropanoic acid](/img/structure/B1435181.png)
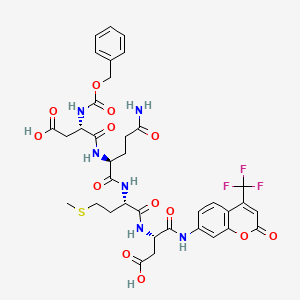


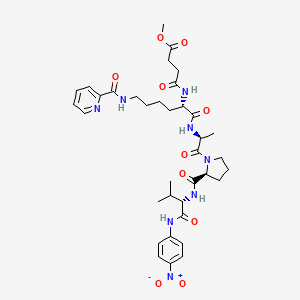

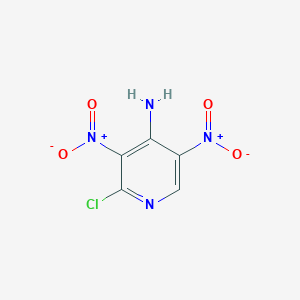


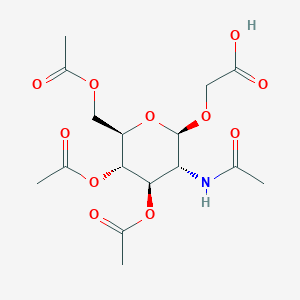

![1-[4-[(2-Propoxyethoxy)methyl]phenoxy]-3-(isopropylamino)-2-propanol](/img/structure/B1435194.png)
![(1R,10S)-tricyclo[8.3.1.0^{3,8}]tetradeca-3(8),4,6-trien-14-one](/img/structure/B1435197.png)